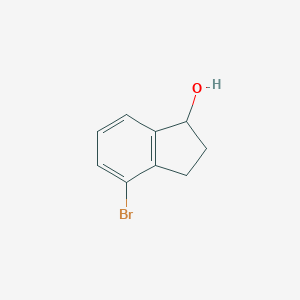

4-Bromo-2,3-dihydro-1H-inden-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537048 | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16657-10-6 | |

| Record name | 4-Bromoindan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16657-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-INDANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Bromo-2,3-dihydro-1H-inden-1-ol. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Properties

This compound is a brominated derivative of indanol. The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 16657-10-6 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [2] |

| Melting Point | 72 °C | |

| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| XLogP3 | 2.26 | |

| Polar Surface Area | 20.2 Ų | [2] |

| Refractive Index | 1.644 |

Spectral Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by the bromine substituent. The proton attached to the carbon bearing the hydroxyl group (C1-H) would likely be a triplet or a doublet of doublets around δ 5.0-5.5 ppm. The methylene protons at C2 and C3 will show complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm).

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will be in the aromatic region, with its chemical shift influenced by the halogen. The carbon bearing the hydroxyl group (C1) will resonate at approximately δ 70-80 ppm. The other aromatic carbons will appear in the δ 120-150 ppm range, while the aliphatic carbons (C2 and C3) will be found in the upfield region (δ 20-40 ppm).

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration will likely appear in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

1.2.4. Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units.[3] Fragmentation may involve the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the five-membered ring.[4]

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid.

Step 1: Synthesis of 4-Bromo-1-indanone [5]

This step involves the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.

-

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-(2-bromophenyl)propanoic acid in an excess of thionyl chloride and reflux the mixture for 2-3 hours to form the corresponding acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane and cool it in an ice bath.

-

Slowly add the solution of the acid chloride to the AlCl₃ suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone.

-

Step 2: Reduction of 4-Bromo-1-indanone to this compound [6][7]

This step involves the reduction of the ketone functionality to a secondary alcohol using a mild reducing agent like sodium borohydride.

-

Materials:

-

4-Bromo-1-indanone

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-bromo-1-indanone in methanol or ethanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Carefully add water to quench the excess NaBH₄.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude this compound.

-

Purification

Purification of the crude product is essential to obtain a high-purity compound for further applications. Recrystallization and flash column chromatography are common methods.[8]

2.2.1. Recrystallization [8]

-

Solvent Selection: A suitable solvent system should be determined empirically. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol) is often effective. The compound should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent system.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

2.2.2. Flash Column Chromatography [8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Pack a column with silica gel in the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

-

Reactivity and Potential Applications

The chemical structure of this compound offers two primary sites for further chemical modification, making it a valuable building block in organic synthesis.

-

Reactions at the Bromine Atom: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[9] These reactions allow for the introduction of a wide range of substituents at the 4-position of the indanol core, enabling the synthesis of diverse compound libraries for drug discovery.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical reactions of hydroxyl groups.[10] It can be esterified or etherified to introduce different functional groups. Oxidation of the hydroxyl group will regenerate the corresponding ketone, 4-bromo-1-indanone. The hydroxyl group can also be a leaving group after protonation in the presence of a strong acid, potentially leading to substitution or elimination reactions.

Biological Activity

While there is limited direct information on the biological activity of this compound, studies on related bromo-substituted indane derivatives suggest potential for pharmacological effects. For instance, certain chloro and bromo substituted indanyl tetrazoles have demonstrated significant analgesic activity in preclinical models.[11] The indanone and indanol scaffolds are present in various biologically active molecules, and the introduction of a bromine atom can modulate properties such as lipophilicity and binding affinity to biological targets.[12] Therefore, this compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on its structure and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the related compound 2-bromo-1-indanol, it is indicated to cause skin and serious eye irritation, and may cause respiratory irritation.[2] The precursor, 4-bromo-2,3-dihydro-1H-inden-2-one, is listed as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[13] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions.

References

- 1. This compound | 16657-10-6 [chemicalbook.com]

- 2. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]

- 11. Synthesis of chloro and bromo substituted 5-(indan-1'-yl)tetrazoles and 5-(indan-1'-yl)methyltetrazoles as possible analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-bromo-2,3-dihydro-1H-inden-2-one | C9H7BrO | CID 21073393 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 16657-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS number 16657-10-6), a halogenated indanol derivative. This document collates available data on its chemical and physical properties, synthesis, and potential, though currently unconfirmed, applications. While one commercial source categorizes it as an "Antigout Agent," this claim is not substantiated by available scientific literature.[1] This guide aims to be a foundational resource for researchers interested in the potential utility of this compound in medicinal chemistry and materials science, highlighting the current knowledge gaps and potential avenues for future investigation.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure is a bicyclic indane system, featuring a hydroxyl group on the five-membered ring and a bromine atom on the benzene ring. The presence of the bromine atom and the hydroxyl group makes it a potentially versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16657-10-6 | [2] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Melting Point | 72 °C | [1] |

| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 138.4 ± 26.5 °C | [1] |

| Refractive Index | 1.644 | [1] |

| PSA (Polar Surface Area) | 20.2 Ų | [1] |

| XLogP3 | 2.26 | [1] |

| InChI Key | RNXQQZNOSYBFTN-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically proceeds via a two-step process, starting from a suitable precursor. The most common route involves the synthesis of the ketone intermediate, 4-Bromo-1-indanone, followed by its reduction to the corresponding alcohol.

Synthesis of 4-Bromo-1-indanone

Several methods for the synthesis of 4-Bromo-1-indanone have been reported. A common approach is the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[3]

Experimental Protocol: Synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid [3]

-

Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add thionyl chloride (2.5 equivalents).

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

-

Friedel-Crafts Cyclization: Dissolve the resulting crude acid chloride in a solvent like dichloromethane.

-

Add this solution dropwise to a stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (1.65 equivalents), in dichloromethane, while maintaining the temperature below 27 °C.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-1-indanone.

-

The crude product can be further purified by recrystallization or column chromatography.

DOT Script for Synthesis of 4-Bromo-1-indanone

Caption: Synthesis of 4-Bromo-1-indanone.

Reduction of 4-Bromo-1-indanone to this compound

General Experimental Protocol (Hypothetical): Reduction of 4-Bromo-1-indanone

-

Reaction Setup: Dissolve 4-Bromo-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄) (1.1 equivalents), portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess reducing agent.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

DOT Script for Reduction of 4-Bromo-1-indanone

Caption: Reduction to this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in the scientific literature.

Antigout Agent Claim

One commercial supplier has categorized this compound as an "Antigout Agent".[1] Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in joints and tissues. The primary therapeutic strategy for managing chronic gout involves inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid.[4]

However, a thorough search of scientific databases reveals no studies that have investigated the effect of this compound on xanthine oxidase activity or its potential as a treatment for gout. While some indanone derivatives have been explored for various biological activities,[5] there is no direct evidence to support this specific claim for the title compound.

DOT Script for Xanthine Oxidase Pathway

Caption: Xanthine Oxidase in Uric Acid Production.

Potential as a Synthetic Intermediate

Given its chemical structure, this compound holds potential as a valuable intermediate in drug discovery and materials science. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse molecular fragments. The hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding ketone, allowing for further molecular elaboration. The indane scaffold itself is a privileged structure found in numerous biologically active compounds.[6]

Future Research Directions

The lack of biological data for this compound presents a clear opportunity for future research. Key areas of investigation could include:

-

Validation of Antigout Activity: A primary research goal should be to experimentally validate the unsubstantiated claim of its antigout properties. This would involve in vitro assays to determine its inhibitory activity against xanthine oxidase.

-

Broad Biological Screening: The compound could be subjected to a broad range of biological screens to identify potential activities in other therapeutic areas, such as oncology, neuroscience, or infectious diseases, where indane derivatives have shown promise.

-

Derivatization and Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying the bromo and hydroxyl functionalities to explore the structure-activity relationships and optimize for any identified biological activities.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its potential as an antigout agent is currently speculative, its structure makes it an attractive building block for medicinal chemistry and drug discovery. This technical guide summarizes the current state of knowledge and is intended to serve as a starting point for researchers who wish to explore the untapped potential of this molecule. Further investigation is required to elucidate its biological activities and to validate its potential therapeutic applications.

References

- 1. echemi.com [echemi.com]

- 2. allbiopharm.com [allbiopharm.com]

- 3. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Page loading... [guidechem.com]

Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol from 4-Bromo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-bromo-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in pharmaceutical research, from its precursor 4-bromo-1-indanone. This conversion, a reduction of a ketone to a secondary alcohol, is a fundamental transformation in organic synthesis. This document outlines the primary methodologies for this reaction, including detailed experimental protocols and a comparative data summary.

4-Bromo-1-indanone is a versatile building block in medicinal chemistry, often utilized in the development of agents targeting neurological disorders and oncology.[1] Its rigid indane scaffold is a desirable feature for creating structurally defined molecules. The reduction to the corresponding alcohol, this compound, provides a key functional group for further molecular elaboration.

Core Synthesis Methodologies

The reduction of the ketone functional group in 4-bromo-1-indanone to a hydroxyl group can be efficiently achieved through two principal methods: reduction with sodium borohydride and catalytic hydrogenation.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for aldehydes and ketones.[2][3] It offers the advantage of procedural simplicity and high chemoselectivity, as it typically does not reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions.[2] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the indanone.[4][5]

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[6][7] Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni).[8] This method is highly effective and often results in clean reactions with high yields. For ketone reductions, Raney nickel is a frequently employed catalyst.[7] It is important to note that under harsh conditions, catalytic hydrogenation can also reduce other functional groups, including aromatic rings, although this typically requires more forcing conditions than ketone reduction.[7][8]

Comparative Data of Synthesis Methods

The following table summarizes the typical experimental parameters for the reduction of 4-bromo-1-indanone to this compound using sodium borohydride and catalytic hydrogenation.

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |

| Catalyst | None | Platinum (Pt), Palladium (Pd), or Raney Nickel (Ni) |

| Typical Solvents | Methanol, Ethanol, Tetrahydrofuran (THF) | Ethanol, Methanol, Ethyl Acetate |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |

| Reaction Pressure | Atmospheric Pressure | 1 to 5 atm of H₂ |

| Reaction Time | 1 - 4 hours | 2 - 24 hours |

| Work-up Procedure | Quenching with water or dilute acid, extraction | Filtration of catalyst, solvent evaporation |

| Selectivity | High for ketones | Can reduce other functional groups under harsh conditions |

Experimental Protocols

Sodium Borohydride Reduction of 4-Bromo-1-indanone

This protocol is a general procedure based on standard laboratory practices for the reduction of ketones.[2][9]

Materials:

-

4-Bromo-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-1-indanone (1.0 eq) in methanol (10-20 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Catalytic Hydrogenation of 4-Bromo-1-indanone

This protocol is a general procedure based on standard laboratory practices for the catalytic hydrogenation of ketones.[7][8]

Materials:

-

4-Bromo-1-indanone

-

Palladium on carbon (5-10% Pd/C) or Raney Nickel

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite or other filter aid

Procedure:

-

To a hydrogenation flask, add 4-bromo-1-indanone (1.0 eq) and the chosen solvent (10-20 mL per gram of substrate).

-

Carefully add the catalyst (1-5 mol% of Pd/C or a slurry of Raney Nickel).

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or hydrogen uptake).

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or recrystallization if necessary.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]

- 7. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

The Biological Activity of Bromo-Indan Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The fusion of a benzene ring with a cyclopentanone ring provides a versatile template for chemical modification, leading to a diverse array of pharmacological activities. The introduction of a bromine atom to the indan nucleus can significantly modulate the physicochemical and biological properties of the resulting derivatives, including their metabolic stability, lipophilicity, and binding affinity to therapeutic targets. This technical guide provides a comprehensive overview of the biological activities of bromo-indan derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Bromo-indan derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The anticancer potential of bromo-indan derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against different cancer cell lines and molecular targets.

| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| 1 | 2-Benzylidene-1-indanone | Murine Peritoneal Macrophages (MPMs) | >10 (non-toxic at 10 µM) | [1] |

| 2 | 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative | HCT-116 (Colon Cancer) | 1.3 | [2] |

| 3 | Bromophenol derivative with indolin-2-one | A549 (Lung Cancer) | Not specified | [3] |

| 4 | Bromo-isoquinoline derivative | Not specified | Noteworthy anticancer activity | [4] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of bromo-indan derivatives on the viability of cancer cells.[1]

-

Cell Seeding: Plate cancer cells (e.g., Murine Peritoneal Macrophages) in 96-well plates at a density of 5,000 cells per well in a suitable culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Dissolve the bromo-indan derivatives in dimethyl sulfoxide (DMSO) and dilute with the culture medium to the desired final concentrations (e.g., 10 µM). Add the compound solutions to the cells and incubate for 24 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value for each compound.

Signaling Pathways

Anti-inflammatory Activity

Certain bromo-substituted derivatives have demonstrated the ability to suppress pro-inflammatory responses, suggesting their potential in treating inflammatory diseases. A key mechanism is the inhibition of the NF-κB and MAPK signaling pathways.[5]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Compound ID | Derivative Class | Biological Effect | Target Pathway | Reference |

| SE1 | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Inhibition of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines | NF-κB and MAPK | [5] |

Experimental Protocols

NF-κB and MAPK Inhibition Assay

This protocol is designed to determine if a bromo-indan derivative inhibits the activation of NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS).[5][6][7]

-

Cell Culture: Culture a suitable cell line, such as murine BV-2 microglia or rat splenocytes, in an appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the bromo-indan derivative for 1 hour. Include selective inhibitors of IκB-α phosphorylation (e.g., Bay 11-7082), p38 MAPK (e.g., SB203580), ERK1/2 (e.g., PD98059), and JNK (e.g., SP600125) as positive controls.

-

Stimulation: Challenge the cells with an inflammatory stimulus (e.g., LPS) for a specified time (e.g., 30 minutes for phosphorylation studies, longer for cytokine production).

-

Western Blotting for Phosphorylated Proteins:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated forms of IκBα, p38, JNK, and p65, as well as antibodies for the total proteins to serve as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

-

Quantify band intensities to determine the extent of inhibition of phosphorylation.

-

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Seed cells on glass coverslips and perform pre-treatment and stimulation as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

-

Signaling Pathways

Antimicrobial Activity

The antimicrobial potential of bromo-indan derivatives is an area of growing interest, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of some bromo-substituted heterocyclic compounds against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidines with thiochroman-4-one | Bacillus subtilis | 32 | [8] |

| Spiropyrrolidines with thiochroman-4-one | Staphylococcus epidermis | 32 | [8] |

| Spiropyrrolidines with thiochroman-4-one | Pseudomonas aeruginosa | 64 | [8] |

| Bromo-organic compounds | Escherichia coli | Not specified | [9] |

| Bromo-organic compounds | Klebsiella pneumoniae | Not specified | [9] |

| Bromo-organic compounds | Staphylococcus aureus | Not specified | [9] |

| Bromo-organic compounds | Bacillus subtilis | Not specified | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][10]

-

Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the bromo-indan derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain the desired concentration range.

-

Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects

Indanone derivatives are known to exhibit neuroprotective properties, and the introduction of a bromine atom can further enhance this activity. Their mechanisms of action often involve the inhibition of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the IC50 values of some heterocyclic compounds, including bromo-derivatives, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |

| Donepezil analogue | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase (AChE) | 0.03 | [11] |

| Galantamine | Standard Inhibitor | Acetylcholinesterase (AChE) | 0.31 µg/mL | [12] |

| Galantamine | Standard Inhibitor | Butyrylcholinesterase (BChE) | 9.9 µg/mL | [12] |

| Carbamate 1 | O-Aromatic N,N-Disubstituted Carbamate | Butyrylcholinesterase (BChE) | 0.12 | [13] |

| Carbamate 7 | O-Aromatic N,N-Disubstituted Carbamate | Butyrylcholinesterase (BChE) | 0.38 | [13] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.[12]

-

Reagent Preparation: Prepare solutions of the test bromo-indan derivative, the standard inhibitor (e.g., galantamine), the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate and DTNB.

-

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways

General Experimental Workflow

The discovery and development of novel bromo-indan derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.

Bromo-indan derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this technical guide highlight their potential in the development of novel therapeutics for cancer, inflammation, microbial infections, and neurodegenerative diseases. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this important chemical scaffold.

References

- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jptcp.com [jptcp.com]

- 5. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.12. NFκB and Mitogen-Activated Protein Kinase (MAPK) Inhibitors Assay [bio-protocol.org]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-bromo-indan-1-ol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization and differentiation of cis- and trans- isomers of 4-bromo-indan-1-ol. Given the scarcity of publicly available, specific quantitative data for 4-bromo-indan-1-ol isomers, this guide will use data from the closely related and well-documented cis- and trans-1-amino-2-indanol as an illustrative example to demonstrate the principles of spectroscopic differentiation. The methodologies and interpretation principles described herein are directly applicable to the analysis of 4-bromo-indan-1-ol isomers.

Introduction to 4-bromo-indan-1-ol Isomerism

The stereochemical configuration of substituents on the five-membered ring of the indane scaffold results in the formation of cis- and trans- diastereomers. In 4-bromo-indan-1-ol, the relative orientation of the hydroxyl (-OH) group at position 1 and the bromine atom at position 4 is fixed on the aromatic ring, but the hydroxyl group's orientation relative to the plane of the five-membered ring gives rise to stereoisomers. However, the critical isomerism for spectroscopic differentiation arises from the relative positions of the hydroxyl group and the hydrogen atom at the chiral center (C1) and a substituent on the cyclopentyl ring, leading to cis and trans configurations. The accurate characterization of these isomers is crucial in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Spectroscopic Methodologies for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and differentiation of the cis- and trans- isomers of 4-bromo-indan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between diastereomers. The spatial arrangement of atoms within the cis- and trans- isomers leads to discernible differences in chemical shifts and coupling constants.

Illustrative ¹H NMR Data for Indanol Isomers

The following table presents representative ¹H NMR data for cis- and trans-1-amino-2-indanol, which serves as a model for interpreting the spectra of 4-bromo-indan-1-ol isomers. The key differentiating feature is often the coupling constant between the protons on the carbons bearing the substituents.

| Proton | cis-1-amino-2-indanol | trans-1-amino-2-indanol |

| Aromatic-H | ~7.1-7.3 ppm (m) | ~7.1-7.3 ppm (m) |

| Benzylic/Hydroxyl-H | Multiplets in the range of 2.5-4.5 ppm | Multiplets in the range of 2.5-4.5 ppm |

Note: The primary difference between the isomers would be observed in the coupling constants of the protons on the five-membered ring, which are sensitive to the dihedral angle between them. For vicinal protons on neighboring sp³-hybridized carbons, typical coupling constants are in the range of 6-8 Hz[1].

Illustrative ¹³C NMR Data for Indanol Isomers

The carbon chemical shifts are also sensitive to the stereochemistry of the molecule.

| Carbon | cis-1-amino-2-indanol | trans-1-amino-2-indanol |

| Aromatic-C | ~124-143 ppm | ~124-143 ppm |

| Aliphatic-C (C-N and C-O) | ~60-80 ppm | ~60-80 ppm |

| Aliphatic-C (CH₂) | ~30-40 ppm | ~30-40 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of diastereomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation. The O-H stretching frequency can also be affected by intramolecular hydrogen bonding, which may differ between the cis and trans isomers.

| Functional Group | Characteristic Absorption (cm⁻¹) * |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

| C-Br stretch | 500-600 |

*Typical ranges. Specific values may vary based on the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak will be the same for both isomers, the relative intensities of the fragment ions may differ due to stereochemical influences on the fragmentation pathways. A common fragmentation for bromo-compounds is the loss of the bromine atom.

| Ion | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| [M-H₂O]⁺ | Loss of a water molecule from the alcohol. |

| [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the 4-bromo-indan-1-ol isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[2]

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

-

Place a small, solid sample of the 4-bromo-indan-1-ol isomer directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.[2]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the 4-bromo-indan-1-ol isomer in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or high ppb range.

Data Acquisition (Electron Ionization - GC/MS):

-

Inject the sample solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

-

The compound will be vaporized and separated from the solvent in the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizing Workflows and Structures

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of 4-bromo-indan-1-ol isomers.

Structural Representation of cis and trans Isomers

Caption: 2D representation of cis and trans isomers of 4-bromo-indan-1-ol.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.)

Conclusion

References

An In-Depth Technical Guide to 4-Bromo-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indanol that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the five-membered ring provides two reactive centers for further molecular elaboration, making it an attractive building block for the synthesis of diverse chemical libraries. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16657-10-6 | [1] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder or light yellow solid | [Chem-Impex] |

| Melting Point | 95 - 99 °C | [Chem-Impex] |

| Boiling Point | 125 °C at 1.5 mmHg | [Chem-Impex] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | [Chem-Impex] |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 3-(2-bromophenyl)propanoic acid. The first step is an intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone. The subsequent step is the reduction of the ketone functionality to the corresponding alcohol.

Step 1: Synthesis of 4-Bromo-1-indanone

Reaction: 3-(2-Bromophenyl)propanoic acid to 4-Bromo-1-indanone

Experimental Protocol:

A common method for the cyclization of 3-(2-bromophenyl)propanoic acid to 4-bromo-1-indanone involves the use of a strong acid catalyst. While specific reaction conditions can vary, a general procedure is as follows:

-

Reagents: 3-(2-bromophenyl)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent), and an appropriate solvent (often, the acid itself can act as the solvent).

-

Procedure: 3-(2-bromophenyl)propanoic acid is heated with the acid catalyst (e.g., PPA at 80-100 °C) for a sufficient time to ensure complete cyclization. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The resulting precipitate, 4-bromo-1-indanone, is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of this compound

Reaction: Reduction of 4-Bromo-1-indanone to this compound

Experimental Protocol:

The reduction of the ketone in 4-bromo-1-indanone to the alcohol is typically achieved using a mild reducing agent like sodium borohydride.

-

Reagents: 4-Bromo-1-indanone, sodium borohydride (NaBH₄), and a protic solvent such as methanol or ethanol.

-

Procedure: 4-Bromo-1-indanone is dissolved in the chosen solvent and cooled in an ice bath. Sodium borohydride is then added portion-wise to the stirred solution. The reaction is typically allowed to proceed for a few hours at room temperature. The progress of the reduction can be monitored by TLC.

-

Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) or water. The solvent is then removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While a complete set of publicly available, high-resolution spectra is limited, the following represents typical expected data based on its structure and available information for related compounds.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound. The mass spectrum of (R)-4-Bromo-2,3-dihydro-1H-inden-1-ol is available in spectral databases.[3][4] The fragmentation pattern is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation:

-

Molecular Ion (M+): m/z = 212 and 214

-

Loss of H₂O: [M-18]+

-

Loss of Br: [M-79/81]+

-

Other fragments: Resulting from the cleavage of the indane ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Ranges):

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| CH-OH | ~5.2 | t or dd |

| CH₂ (benzylic) | ~3.0 | m |

| CH₂ | ~2.0, ~2.5 | m |

| OH | Variable | br s |

¹³C NMR (Expected Ranges):

| Carbon | Chemical Shift (ppm) |

| C-Br | ~120 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| CH-OH | ~75 |

| CH₂ (benzylic) | ~35 |

| CH₂ | ~30 |

Biological Activity and Applications in Drug Development

The indanone scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and neuroprotective agents.[5] this compound, as a functionalized indanol derivative, holds significant potential as a key intermediate for the synthesis of novel therapeutic agents.

The bromine atom at the 4-position of the aromatic ring is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse libraries of compounds for biological screening. The hydroxyl group at the 1-position can be further functionalized, for example, through esterification, etherification, or conversion to an amino group, providing another avenue for structural diversification.

While specific biological activity data for this compound itself is not extensively reported in the public domain, its role as a precursor to pharmacologically active molecules is implied by its commercial availability and the known bioactivities of related indanone and indanol derivatives. For instance, derivatives of indanone are known to act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.[5][6]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential for the development of new pharmaceutical agents. Its straightforward synthesis from readily available starting materials and the presence of two key functional groups for further modification make it an important tool for medicinal chemists. While detailed biological studies on the compound itself are limited in the public literature, its utility as a scaffold for creating diverse molecular libraries for drug discovery is evident. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 16657-10-6 [chemicalbook.com]

- 2. biocat.com [biocat.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

The Indanol Scaffold: A Privileged Framework in Modern Drug Discovery and Synthesis

A Technical Guide for Researchers and Drug Development Professionals

The indanol moiety, a bicyclic structure consisting of a fused benzene and cyclopentanol ring, has emerged as a cornerstone in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have made it a "privileged scaffold" for the design of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and synthesis of substituted indanols, offering a comprehensive resource for researchers and professionals engaged in drug development. We will delve into their significant therapeutic potential, from neuroprotection and anti-inflammatory effects to anticancer and antiviral applications. This guide will present key quantitative data in a structured format, provide detailed experimental protocols for pivotal syntheses, and visualize complex pathways and workflows to facilitate a deeper understanding of this versatile chemical entity.

Therapeutic Significance and Biological Activities of Substituted Indanols

Substituted indanols and their ketone precursors, indanones, exhibit a remarkable breadth of pharmacological activities.[1][2] Their therapeutic potential spans multiple disease areas, a testament to the scaffold's ability to interact with a variety of biological targets.

One of the most prominent areas of investigation is in neurodegenerative diseases . Certain substituted indanones have shown potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes critically implicated in the pathologies of Alzheimer's and Parkinson's diseases, respectively.[1] For instance, the N-propargyl-1-aminoindan derivative, an irreversible inhibitor of MAO-B, is utilized in the management of Parkinson's disease.[2]

In the realm of anti-inflammatory and anticancer research, substituted indanones have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in some cancers.[1] The versatile indanone structure allows for modifications that can lead to potent and selective COX-2 inhibition.[1] Furthermore, some derivatives have demonstrated direct cytotoxic effects against various cancer cell lines.[1]

The indanol framework is also a critical component in antiviral therapies. Notably, the enantiomerically pure (1S, 2R)-1-amino-2-indanol is a crucial intermediate in the synthesis of Indinavir, a potent protease inhibitor used in the treatment of HIV.[2] This highlights the importance of stereochemistry in the design of indanol-based therapeutics.

Beyond these major areas, indanol derivatives have been explored for a range of other biological activities, including:

-

Antifungal Activity : Certain 2-imidazolyl-l-indanol derivatives have shown promise as antifungal agents.[2]

-

Antimicrobial and Antitubercular Activity : Various indanol derivatives have been synthesized and evaluated for their activity against bacteria and Mycobacterium tuberculosis.[2]

-

Cardiovascular Effects : Benzylated derivatives of 4-indanols have been reported to exhibit hypotensive effects.[2]

-

Central Nervous System (CNS) Effects : Indanoxy propanolamine and acetic acid derivatives have shown muscle relaxant, tranquilizing, and adrenergic blocking properties.[2]

-

Metabolic Diseases : More recent research has explored cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors for potential use in diabetes management.[3][4]

Quantitative Biological Data of Substituted Indanols and Indanones

The potency of substituted indanols and their precursors is quantified through various in vitro assays. The following tables summarize key biological data for representative compounds, providing a comparative overview of their efficacy.

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [1] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [1] | ||

| 2h | Not specified in abstract | α-glucosidase | 9.64 ± 0.24 | [4] |

| 2g | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |

| 2c | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |

| 3i | Not specified in abstract | α-glucosidase | Significant Inhibition | [4] |

Synthesis of Substituted Indanols: Key Strategies and Protocols

The synthesis of substituted indanols often proceeds through the corresponding indanone, which can be prepared via several classical and modern organic chemistry reactions. The subsequent reduction of the indanone carbonyl group yields the target indanol.

General Synthetic Workflow

The overall process for the discovery and development of substituted indanols as therapeutic agents can be visualized as a multi-step workflow, starting from initial synthesis and culminating in biological evaluation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2,3-dihydro-1H-inden-1-ol

Disclaimer: The information provided in this guide pertains to 4-bromo-2,3-dihydro-1H-inden-1-ol (also known as 4-bromoindan-1-ol), the saturated analog of 4-bromo-inden-1-ol. A comprehensive search of publicly available scientific literature and databases yielded limited specific data for the unsaturated 4-bromo-1H-inden-1-ol. The dihydro derivative is more extensively characterized and commercially available, making it the focus of this technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated derivative of indanol. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This guide provides a summary of its key physicochemical characteristics, experimental protocols, and applications in drug discovery.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 16657-10-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 72 °C | [1] |

| Boiling Point | 305.3 ± 37.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.12 ± 0.20 (Predicted) | [2] |

| LogP (XLogP3) | 2.26 | [1] |

| Refractive Index | 1.644 | [1] |

| Polar Surface Area (PSA) | 20.2 Ų | [1] |

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-(2-bromophenyl)propanoic acid. The first step involves the intramolecular Friedel-Crafts acylation to form the key intermediate, 4-bromo-1-indanone. The subsequent step is the reduction of the ketone to the corresponding alcohol.

Step 1: Synthesis of 4-Bromo-1-indanone

A common method for the synthesis of 4-bromo-1-indanone is the cyclization of 3-(2-bromophenyl)propanoic acid via its acid chloride.

-

Materials: 3-(2-bromophenyl)propanoic acid, thionyl chloride, anhydrous aluminum chloride, dichloromethane, 1,2-dichloroethane, ice, saturated brine solution, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane.

-

Dissolve the crude acid chloride in methylene chloride and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.

-

Stir the reaction mixture at room temperature for three hours.

-

Quench the reaction by pouring it into a container of ice.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as an off-white solid.

-

Step 2: Reduction of 4-Bromo-1-indanone to this compound

The reduction of the ketone functionality in 4-bromo-1-indanone to the secondary alcohol can be achieved using various reducing agents. A standard and effective method involves the use of sodium borohydride.

-

Materials: 4-bromo-1-indanone, sodium borohydride, methanol (or ethanol), deionized water, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-bromo-1-indanone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically used. The spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

-

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring. The chemical shifts and coupling patterns will be characteristic of the substituted indanol structure.

-

Expected ¹³C NMR Spectral Features: The spectrum should display nine distinct carbon signals, corresponding to the aromatic carbons (some of which will be quaternary), the carbon bearing the hydroxyl group, and the two methylene carbons. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Expected IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption peaks typically appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region.

-

C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

-

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of this compound.

-

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3] Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, as well as fragmentation of the indane ring system.

Applications in Drug Development

This compound is primarily utilized as a key building block in the synthesis of more complex molecules for pharmaceutical research. The indanone scaffold, from which it is derived, is a component of various biologically active compounds, including those with potential applications in treating neurological disorders and cancer.[4][5]

The bromine atom at the 4-position of the aromatic ring is particularly useful as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[4] These reactions enable the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This synthetic versatility allows medicinal chemists to generate libraries of novel compounds for screening against various biological targets.

While there is no specific information about this compound directly acting on a particular signaling pathway, its role as a synthetic intermediate is crucial for the development of compounds that may target a wide range of biological pathways implicated in disease. The structural rigidity and functionalization potential of the indanol core make it an attractive scaffold for designing molecules with specific three-dimensional conformations that can interact with enzyme active sites or receptor binding pockets.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility in medicinal chemistry stems from the presence of the indanol scaffold and the synthetically versatile bromine substituent. This guide provides a foundational understanding of its characteristics and experimental protocols to aid researchers and scientists in its application for the development of novel therapeutic agents. Further research into the biological activities of derivatives synthesized from this compound will continue to define its importance in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol, a valuable chiral building block in medicinal chemistry and drug discovery. The primary synthetic strategy involves a two-step process: the synthesis of the key intermediate, 4-bromo-1-indanone, followed by its enantioselective reduction to the desired chiral alcohol.

Part 1: Synthesis of 4-Bromo-1-indanone

The precursor molecule, 4-bromo-1-indanone, is synthesized via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone